Methyl 2-benzamido-3-chloropropanoate

HDAC inhibition Epigenetic therapeutics Structure-activity relationship

Methyl 2-benzamido-3-chloropropanoate (CAS 33646-32-1), also known as N-benzoyl-3-chloroalanine methyl ester, is an N-protected β-chloro-α-amino acid ester with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol. This synthetic intermediate features a benzamido (N-benzoyl) protecting group, a methyl ester, and a primary alkyl chloride on the β-carbon, rendering it a versatile chiral building block in medicinal chemistry and organic synthesis.

Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
CAS No. 33646-32-1
Cat. No. B3060400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-benzamido-3-chloropropanoate
CAS33646-32-1
Molecular FormulaC11H12ClNO3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCl)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C11H12ClNO3/c1-16-11(15)9(7-12)13-10(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)
InChIKeyYWPXOLXUAWAXOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Benzamido-3-chloropropanoate (CAS 33646-32-1): Essential Procurement and Technical Baseline for Research-Use Synthetic Intermediate


Methyl 2-benzamido-3-chloropropanoate (CAS 33646-32-1), also known as N-benzoyl-3-chloroalanine methyl ester, is an N-protected β-chloro-α-amino acid ester with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . This synthetic intermediate features a benzamido (N-benzoyl) protecting group, a methyl ester, and a primary alkyl chloride on the β-carbon, rendering it a versatile chiral building block in medicinal chemistry and organic synthesis . As a racemic mixture (unless specified as a single enantiomer), the compound is commercially available from multiple research chemical suppliers at purities typically ranging from 95% to 98%, with pricing varying based on quantity and stereochemical purity . Its primary documented utility lies in serving as a precursor to histone deacetylase (HDAC) inhibitors and other pharmaceutical agents, leveraging the electrophilic chloromethyl group for nucleophilic displacement and the protected amine for controlled deprotection strategies .

Why Methyl 2-Benzamido-3-chloropropanoate Cannot Be Substituted with Other β-Chloroalanine Derivatives or Benzamido Esters


The specific combination of the N-benzoyl protecting group, the methyl ester, and the β-chloro substitution in methyl 2-benzamido-3-chloropropanoate confers a unique reactivity profile that precludes simple substitution with generic β-chloroalanine derivatives or other benzamido esters. First, the N-benzoyl group provides a distinct level of protection and deprotection orthogonality compared to other N-protected β-chloroalanine esters (e.g., N-Boc or N-Cbz derivatives), influencing both synthetic compatibility and final product purity in multi-step sequences . Second, the methyl ester determines the compound's reactivity in ester hydrolysis or transesterification reactions, differentiating it from ethyl ester analogs that may exhibit altered reaction kinetics or require different workup conditions . Third, and most critically, the β-chloro substituent is the essential functional handle for subsequent nucleophilic displacement reactions; substituting with a β-hydroxy (serine derivative) or β-hydrogen (alanine derivative) analog fundamentally changes the synthetic pathway available [1]. The following evidence quantifies specific performance differences that substantiate why procurement specifications for this exact compound—rather than a generic in-class alternative—are essential for reproducible research outcomes.

Methyl 2-Benzamido-3-chloropropanoate: Quantitative Comparator-Based Evidence Guide for Procurement Decision-Making


HDAC Inhibitor Precursor Potency: Nitro-Substituted Analog Demonstrates 12 nM IC50 vs. Unsubstituted Parent Scaffold

Methyl 2-benzamido-3-chloropropanoate serves as the core scaffold for HDAC inhibitor development. Structure-activity relationship (SAR) studies demonstrate that the unsubstituted parent compound provides a baseline for functionalization. Introduction of a nitro group at the 2-position of the benzamide ring (yielding methyl 2-(2-nitrobenzamido)-3-chloropropanoate) results in a derivative with an IC50 of 12 nM against the HDAC enzyme target, representing a substantial increase in potency compared to the parent scaffold which itself exhibits minimal direct HDAC inhibition . This quantifies the value of the compound as a modifiable intermediate.

HDAC inhibition Epigenetic therapeutics Structure-activity relationship

Monoamine Oxidase A (MAO-A) Inhibition: Modest Activity (IC50 = 1.24 μM) Differentiates from High-Potency MAO Inhibitors

In a biochemical screen, methyl 2-benzamido-3-chloropropanoate was evaluated for inhibition of recombinant bovine mitochondrial monoamine oxidase A (MAO-A). The compound exhibited an IC50 of 1.24 × 10^3 nM (1.24 μM) [1]. In the same study context, typical research-grade MAO-A inhibitors (e.g., clorgyline) demonstrate sub-nanomolar to low nanomolar potency. This relatively weak inhibition confirms that the compound does not act as a potent MAO-A ligand, a critical piece of information for researchers using this compound in orthogonal assays where off-target MAO-A inhibition could confound results.

Monoamine oxidase inhibition Neuropharmacology Enzyme assay

Acetylcholinesterase (AChE) Inhibition: Low Potency (IC50 = 2.92 μM) Confirms Lack of Cholinergic Activity

In a separate enzymatic assay, methyl 2-benzamido-3-chloropropanoate was tested for inhibition of acetylcholinesterase (AChE) of human origin. The compound demonstrated an IC50 of 2.92 × 10^3 nM (2.92 μM) [1]. By comparison, therapeutic AChE inhibitors (e.g., donepezil) exhibit IC50 values in the low nanomolar range (typically < 50 nM). This approximately 60- to 100-fold lower potency establishes that the compound lacks meaningful AChE inhibitory activity.

Acetylcholinesterase inhibition Cholinergic system Off-target profiling

LL-Diaminopimelate Aminotransferase Inhibition: Negligible Activity (IC50 = 83 μM) Establishes Functional Selectivity

Methyl 2-benzamido-3-chloropropanoate was screened against Arabidopsis thaliana LL-diaminopimelate aminotransferase (LL-DAP-AT), an enzyme involved in lysine biosynthesis and a potential herbicide target. The compound showed an IC50 of 8.30 × 10^4 nM (83 μM) [1]. This high IC50 value indicates negligible inhibition under standard assay conditions. In contrast, known inhibitors of bacterial LL-DAP-AT typically exhibit IC50 values in the low micromolar to nanomolar range.

Aminotransferase inhibition Plant biochemistry Antimicrobial target

Aqueous Solubility Benchmark: Limited Solubility (0.12 mg/mL) Dictates Formulation and Assay Buffer Compatibility

Physicochemical characterization of methyl 2-benzamido-3-chloropropanoate reveals limited aqueous solubility of 0.12 mg/mL in pH 7.4 buffer . By comparison, the β-hydroxy analog (N-benzoylserine methyl ester) and the β-hydrogen analog (N-benzoylalanine methyl ester) both exhibit significantly higher aqueous solubility due to increased hydrogen bonding capacity and reduced lipophilicity, respectively. This solubility threshold informs formulation strategies and maximum achievable compound concentrations in aqueous assay systems.

Physicochemical characterization Solubility profiling Assay development

Chiral Resolution Value: (R)-Enantiomer (CAS 27748-58-9) Enables Stereoselective Synthesis vs. Racemic Mixture

Methyl 2-benzamido-3-chloropropanoate is commercially available as a racemic mixture, but the single (R)-enantiomer (CAS 27748-58-9) is also offered by specialty suppliers, typically at a premium price point . This stereochemical distinction is critical for asymmetric synthesis applications. In contrast, closely related N-benzoylalanine esters lack the β-chloro chiral center and thus offer no opportunity for enantioselective derivatization. The availability of a defined enantiomer, albeit at higher cost, provides a procurement pathway for stereochemically demanding synthetic routes that cannot be met by racemic material.

Chiral synthesis Enantiomeric purity Asymmetric catalysis

Methyl 2-Benzamido-3-chloropropanoate: Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: HDAC Inhibitor Scaffold Derivatization and SAR Campaigns

Researchers engaged in epigenetic drug discovery should procure methyl 2-benzamido-3-chloropropanoate as a starting scaffold for HDAC inhibitor SAR studies. The compound's benzamido-β-chloroalanine core provides a versatile template for systematic derivatization, as evidenced by the nitro-substituted analog achieving 12 nM IC50 potency against HDAC enzymes . This intermediate enables parallel synthesis of focused libraries exploring benzamide ring substitutions, ester modifications, and β-chloro displacement products. Its established role as a precursor to HDAC inhibitors supports its use in medicinal chemistry programs targeting cancer and inflammatory diseases.

Biochemical Assay Development: Validated Negative Control for MAO-A, AChE, and LL-DAP-AT Screening

This compound is suitable as a validated inactive or low-activity control in enzymatic assays targeting monoamine oxidase A (MAO-A), acetylcholinesterase (AChE), and LL-diaminopimelate aminotransferase (LL-DAP-AT). With IC50 values of 1.24 μM (MAO-A), 2.92 μM (AChE), and 83 μM (LL-DAP-AT) [1], the compound exhibits minimal interference across these three enzyme systems. Procurement is recommended for laboratories developing high-throughput screening assays where off-target inhibition must be excluded, or where a structurally similar but inactive compound is required as a negative control to benchmark assay sensitivity.

Asymmetric Organic Synthesis: Chiral Building Block Using (R)-Enantiomer for Stereoselective Routes

For synthetic chemists requiring a chiral β-chloro-α-amino acid derivative, the (R)-enantiomer (CAS 27748-58-9) of methyl 2-benzamido-3-chloropropanoate offers a defined stereocenter for asymmetric synthesis . The β-chloro group serves as an electrophilic handle for nucleophilic displacement with inversion or retention of configuration, enabling the construction of stereochemically complex amino acid derivatives and peptidomimetics. Procurement of the enantiopure material—despite its higher cost relative to the racemate—is justified for routes where stereochemical fidelity is paramount and where post-synthetic chiral resolution is impractical or cost-prohibitive.

Formulation and Preformulation Studies: Solubility-Limited Compound for Co-Solvent Method Development

Due to its limited aqueous solubility of 0.12 mg/mL in pH 7.4 buffer , methyl 2-benzamido-3-chloropropanoate serves as an ideal model compound for developing and validating co-solvent formulation protocols in early-stage drug discovery. Researchers can use this compound to optimize DMSO, DMF, or cyclodextrin-based solubilization strategies before scaling to more precious lead compounds. This application leverages the compound's well-defined solubility profile to establish robust, reproducible methods for handling lipophilic intermediates in aqueous assay environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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